![molecular formula C17H25N3O3 B7460606 Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the protein-protein interactions (PPIs) of various disease-related proteins.
作用機序
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate targets the PPIs of disease-related proteins by binding to specific sites on the protein surface. This binding disrupts the formation of the protein complex and prevents downstream signaling pathways from being activated. In the case of cancer, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell death. In the case of viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits the PPI between viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to have minimal toxicity in vitro and in vivo studies. In cancer cells, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate induces cell death through the activation of the p53 pathway. In viral infections, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate inhibits viral replication by disrupting protein-protein interactions. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments, including its small size, high potency, and specificity for disease-related proteins. However, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be difficult to synthesize and may require specialized equipment and expertise. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate may have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research on Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, including the development of more efficient synthesis methods, the identification of new disease-related proteins that can be targeted by Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, and the optimization of Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate for clinical use. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be used as a tool for studying protein-protein interactions and signaling pathways in various diseases.
合成法
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with ethyl chloroformate to give ethyl 4-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the amino group with 4-propan-2-ylpiperazine-1-carbonyl chloride to give Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate.
科学的研究の応用
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the PPIs of several disease-related proteins, including MDM2, p53, and HCV NS5A. The inhibition of these PPIs can lead to the disruption of downstream signaling pathways and the induction of cell death in cancer cells. Additionally, Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the replication of HCV and other viruses by targeting viral protein-protein interactions.
特性
IUPAC Name |
ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-16(21)14-5-7-15(8-6-14)18-17(22)20-11-9-19(10-12-20)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKLMZXKDFYALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

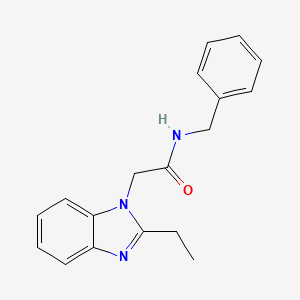
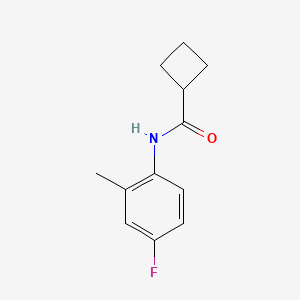
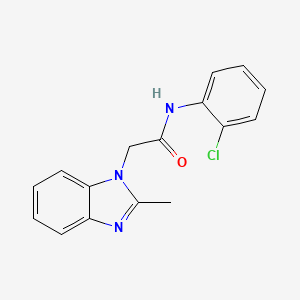


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
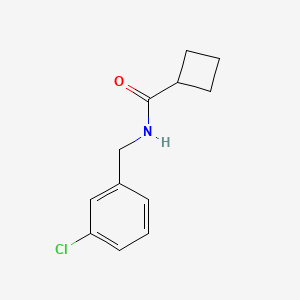
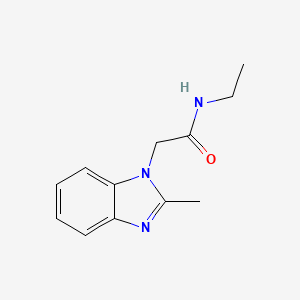
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)


